molecular formula C25H25NO2 B14149073 (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone CAS No. 14554-17-7

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone

Cat. No.: B14149073
CAS No.: 14554-17-7
M. Wt: 371.5 g/mol
InChI Key: OEKWFEXLVMTFGD-UHFFFAOYSA-N
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Description

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone is a complex organic compound with the molecular formula C25H25NO2 This compound is characterized by its piperidine ring structure, which is substituted with benzyl, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like benzyl halides, phenyl halides, and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

14554-17-7

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

(1-benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone

InChI

InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2

InChI Key

OEKWFEXLVMTFGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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